molecular formula C15H13F9N4O6 B1528578 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) CAS No. 1361115-29-8

3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)

Cat. No.: B1528578
CAS No.: 1361115-29-8
M. Wt: 516.27 g/mol
InChI Key: SLGVCOZXSPHYDL-UHFFFAOYSA-N
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Description

“3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)” is a chemical compound with a molecular weight of 281.19 . It is typically stored as a powder .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which include “3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)”, has been achieved through various methods. One such method involves the use of scaffold hopping and computer-aided drug design . Another method involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)” include its molecular weight (281.19) and its physical form (powder) . More detailed properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Antibacterial Activity Enhancement

A study explored the substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, aiming to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms. The research indicated that pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, when used to replace the morpholine ring of linezolid, resulted in compounds with good activity against Haemophilus influenzae and Moraxella catarrhalis, showcasing the potential of such modifications in enhancing antibacterial properties (Genin et al., 2000).

Selective Estrogen Receptor Degraders

Another research focused on the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer. The study led to the discovery of a compound known as AZD9833, demonstrating it to be a highly potent SERD with comparable pharmacological profiles to fulvestrant in degrading ERα in cell lines, indicating the significance of such compounds in cancer treatment (Scott et al., 2020).

Antioxidant Properties

Research into the design, synthesis, biological evaluation, 2D-QSAR modeling, and molecular docking studies of novel 1H-3-indolyl derivatives showed significant antioxidants, especially against ABTS, due to the efficiency of key heterocycles in inhibiting ROS. This study indicates the potential of these derivatives in creating high-efficiency antioxidants, which could be promising in the scope of medicinal chemistry for optimizing superior antioxidant lead compounds (Aziz et al., 2021).

Antimicrobial and Antiproliferative Activities

Another significant study synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, evaluating them for cytotoxicity against human cancer cell lines and antimicrobial, anti-biofilm, and MBC activities. Some compounds showed promising activity, highlighting the potential of these derivatives as antimicrobial and antiproliferative agents (Nagender et al., 2014).

Properties

IUPAC Name

3-(azetidin-3-yl)-2H-pyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.3C2HF3O2/c1-2-7-8(6-4-10-5-6)12-13-9(7)11-3-1;3*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2,(H,11,12,13);3*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVCOZXSPHYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C3C=CC=NC3=NN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F9N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Reactant of Route 2
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Reactant of Route 3
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Reactant of Route 4
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Reactant of Route 5
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Reactant of Route 6
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)

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